molecular formula C26H23N3O6S B2452656 (E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-45-0

(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2452656
CAS No.: 851947-45-0
M. Wt: 505.55
InChI Key: FOTHLVFSYGHWNR-ACCUITESSA-N
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Description

Ethyl 5-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a phenyl group, and a 3,4-dimethoxyphenylprop-2-enoyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

ethyl 5-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O6S/c1-4-35-26(32)23-18-15-36-24(22(18)25(31)29(28-23)17-8-6-5-7-9-17)27-21(30)13-11-16-10-12-19(33-2)20(14-16)34-3/h5-15H,4H2,1-3H3,(H,27,30)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTHLVFSYGHWNR-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Thieno[3,4-d]pyridazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Phenyl Group: This step involves the use of phenylating agents to introduce the phenyl group onto the thieno[3,4-d]pyridazine core.

    Attachment of the 3,4-Dimethoxyphenylprop-2-enoyl Moiety: This is typically done through a condensation reaction between the thieno[3,4-d]pyridazine derivative and 3,4-dimethoxyphenylprop-2-enoyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds similar to (E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibit significant anticancer properties. For instance, derivatives of thieno[3,4-d]pyridazine have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the phenyl and dimethoxyphenyl groups enhances the compound's interaction with biological targets involved in cancer progression .

2. Antiviral Properties
The compound has also shown promise as an antiviral agent. Similar structures have been evaluated for their efficacy against viral infections, particularly those affecting the human immunodeficiency virus (HIV). The mechanism often involves the inhibition of viral integrase enzymes, which are crucial for the viral replication cycle .

3. Anti-inflammatory Effects
Research has demonstrated that compounds with similar scaffolds possess anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases .

Material Science

1. Development of Novel Polymers
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced mechanical properties. These polymers can be used in coatings and composites that require superior thermal stability and durability.

2. Photovoltaic Applications
Research into organic photovoltaics has identified compounds like this one as potential materials for solar cells due to their ability to absorb light and convert it into electrical energy efficiently. The incorporation of specific functional groups can enhance charge transport properties within the photovoltaic system .

Agricultural Chemistry

1. Pesticidal Activity
Compounds with similar structural characteristics have been investigated for their pesticidal properties. Studies suggest that they may act as effective agents against a range of agricultural pests by disrupting their physiological processes or acting as growth regulators .

2. Herbicidal Properties
The herbicidal potential of related compounds has also been explored. They may inhibit specific enzymes involved in plant growth, leading to effective weed management strategies without harming crop yields .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAnticancerInduces apoptosis; inhibits tumor growth
AntiviralInhibits viral integrase
Anti-inflammatoryModulates inflammatory pathways
Material ScienceNovel PolymersEnhanced mechanical properties
Photovoltaic ApplicationsEfficient light absorption and charge transport
Agricultural ChemistryPesticidal ActivityDisrupts physiological processes in pests
Herbicidal PropertiesInhibits growth-related enzymes in weeds

Case Studies

1. Anticancer Research
A study conducted on thieno[3,4-d]pyridazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the compound could enhance its therapeutic efficacy against specific cancers.

2. Organic Photovoltaics
Recent advancements in organic solar cells have utilized similar compounds to achieve higher efficiency rates compared to traditional materials. The incorporation of such compounds into photovoltaic devices has led to promising results in laboratory settings.

Mechanism of Action

The mechanism of action of (E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Ethyl 5-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:

    Thienopyridazine Derivatives: Compounds with similar core structures but different substituents.

    Phenylprop-2-enoyl Derivatives: Compounds with similar side chains but different core structures.

    Dimethoxyphenyl Derivatives: Compounds with similar aromatic rings but different functional groups.

The uniqueness of (E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Biological Activity

(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thienopyridazine class. This compound has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • Thieno[3,4-d]pyridazine core : This heterocyclic structure is crucial for its biological activity.
  • Acrylamide moiety : Imparts additional reactivity and potential interactions with biological targets.
  • Dimethoxyphenyl group : Enhances lipophilicity and possibly affects pharmacokinetic properties.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition
The compound exhibits inhibitory effects on various enzymes involved in critical biochemical pathways. Notably:

  • Acetylcholinesterase (AChE) : The compound's structural features suggest potential as a potent AChE inhibitor, which is relevant in the treatment of Alzheimer's disease. Preliminary studies indicate that derivatives of thienopyridazine can significantly inhibit AChE activity .

2. Modulation of Receptor Activity
Research indicates that compounds with similar structures can interact with receptors such as the adenosine A1 receptor (A1AR). These interactions may lead to altered signaling pathways that could be beneficial in neuroprotective strategies .

3. Antioxidant Activity
The presence of methoxy groups in the phenyl moiety may enhance the compound's ability to scavenge free radicals, providing protective effects against oxidative stress .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the thienopyridazine core and substituents can significantly impact biological activity:

  • Substituent Variability : Different substitutions at the R1 and R2 positions have been shown to modulate potency against tau fibrillization and AChE inhibition .
  • Core Modifications : Variations in the thienopyridazine structure affect pharmacokinetic properties such as solubility and brain penetration, which are critical for central nervous system applications .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

StudyFindings
Study on Tau Aggregation InhibitionDemonstrated that thienopyridazine derivatives effectively inhibit tau fibrillization in vitro, suggesting potential applications in Alzheimer's disease .
Acetylcholinesterase InhibitionCertain derivatives exhibited nanomolar range IC50 values against AChE, indicating strong inhibitory potential compared to standard drugs like donepezil .
Antioxidant PropertiesCompounds showed significant free radical scavenging abilities, contributing to their neuroprotective effects .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

  • Neuroprotective Effects : In vitro studies demonstrated that derivatives could protect neuronal cells from oxidative stress-induced apoptosis.
  • Cytotoxicity Against Cancer Cells : Preliminary assessments indicated cytotoxic effects on various cancer cell lines, suggesting further investigation into their anticancer properties is warranted.

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing (E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

Amide coupling : The acrylamido group is introduced via coupling reagents like DCC or EDC under inert conditions.

Ring closure : Cyclization of the thieno[3,4-d]pyridazine core requires refluxing in polar aprotic solvents (e.g., DMF or toluene) with catalytic acetic acid .

Esterification : Ethyl ester formation is achieved using ethyl chloroformate in anhydrous conditions.

  • Optimization : Yield and purity depend on temperature control (±5°C), solvent choice (e.g., toluene for higher selectivity), and reaction time (monitored via TLC/HPLC). For example, reports 72% yield after 48 hours at 80°C in toluene .

Q. How should researchers characterize this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, acrylamido protons as doublets at δ 6.5–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₃₀H₂₆N₃O₆S; calculated m/z 556.15) .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding biological interactions (e.g., dihedral angles between phenyl and dimethoxyphenyl groups) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer :

  • Solubility : Soluble in DMSO (>10 mg/mL), moderately in ethanol, and poorly in aqueous buffers. Pre-solubilization in DMSO is recommended for biological assays .
  • Stability : Degrades under prolonged UV exposure or acidic conditions (pH < 4). Store at -20°C in desiccated, amber vials .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dimethoxyphenyl group influence reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • The methoxy groups act as electron donors, activating the acrylamido moiety for nucleophilic attacks. Density Functional Theory (DFT) calculations show reduced energy barriers (~15 kcal/mol) for reactions at the β-carbon of the acrylamido group .
  • Experimental Validation : Compare reaction rates with analogs (e.g., 4-chlorophenyl vs. 3,4-dimethoxyphenyl) using kinetic studies in THF at 25°C .

Q. What strategies resolve contradictions in reported bioactivity data for thieno[3,4-d]pyridazine derivatives?

  • Methodological Answer :

  • Data Discrepancy Example : reports adenosine receptor binding (IC₅₀ = 0.8 µM), while shows no activity at 10 µM.
  • Resolution Steps :

Validate assay conditions (e.g., ATP concentration, cell line specificity).

Use orthogonal assays (e.g., SPR for binding vs. functional cAMP assays).

Check stereochemical purity; (E)-isomers often show higher activity than (Z)-isomers .

Q. How can computational modeling predict this compound’s interaction with kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to Aurora kinase A (PDB: 3E5A). The acrylamido group forms hydrogen bonds with Lys162, while the phenyl group occupies a hydrophobic pocket .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the protein-ligand complex (RMSD < 2.0 Å indicates stable binding) .

Q. What synthetic routes enable selective modification of the dihydrothienopyridazine core?

  • Methodological Answer :

  • Site-Specific Functionalization :
Reaction TypeConditionsTarget SiteYield (%)
BrominationNBS, AIBN, CCl₄, 70°CC-6 position65
OxidationKMnO₄, H₂O/acetone, 0°CS-1 to sulfone58
  • Challenges : Competing reactions at the ester group require protecting groups (e.g., tert-butyl for esters) .

Comparative Analysis of Structural Analogs

Q. How do structural analogs with varying substituents affect pharmacological profiles?

  • Methodological Answer :

Analog SubstituentBiological ActivityKey Finding
4-Fluorophenyl ()Anticancer (IC₅₀ = 2.1 µM, HeLa)Enhanced apoptosis via caspase-3 activation
3-Chloropropanamido ()Antimicrobial (MIC = 8 µg/mL, S. aureus)Disrupts cell membrane integrity
Cyclopentanecarboxamido ()Anti-inflammatory (IL-6 inhibition: 74% at 10 µM)Steric hindrance reduces off-target effects

Data Reproducibility and Validation

Q. What protocols ensure reproducibility in biological activity assays?

  • Methodological Answer :

  • Standardization : Use identical cell lines (e.g., ATCC-certified HEK293), passage numbers (<20), and assay buffers (e.g., PBS with 0.1% BSA).
  • Positive Controls : Include staurosporine for cytotoxicity assays and forskolin for cAMP-based assays .

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